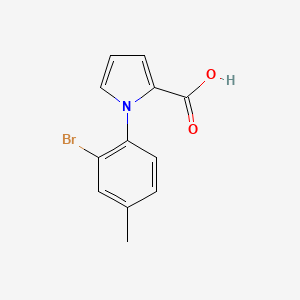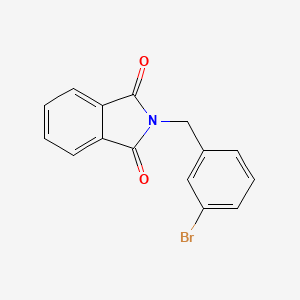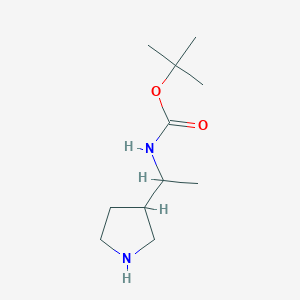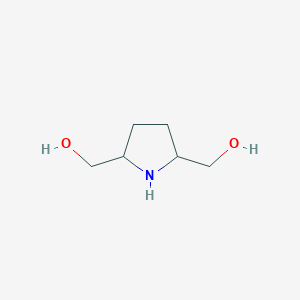![molecular formula C8H10O4 B1286436 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 83249-10-9](/img/structure/B1286436.png)
3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Descripción general
Descripción
“3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid” is a chemical compound with the molecular formula C8H10O4 . It belongs to the class of compounds known as bicyclo[1.1.1]pentanes . These compounds have been reported in the scientific literature as useful chemical tools for bioisosteric replacement of aromatic groups .
Synthesis Analysis
The synthesis of this compound involves various chemical reactions. For instance, a practical metal-free homolytic aromatic alkylation protocol has been reported for the synthesis of a similar compound . In another example, a Curtius rearrangement of acid, followed by acidic N-Boc deprotection, was used to synthesize a fluoro-substituted amine .Molecular Structure Analysis
The molecular structure of this compound is characterized by a bicyclic framework with a methoxycarbonyl group attached to one of the bridgehead carbons . The other bridgehead carbon is attached to a carboxylic acid group .Chemical Reactions Analysis
The chemical reactions involving this compound are diverse and depend on the specific conditions and reagents used. For instance, it has been used in a metal-free homolytic aromatic alkylation protocol . It has also been involved in a Curtius rearrangement reaction .Physical And Chemical Properties Analysis
This compound has a molecular weight of 170.164 . It appears as a white to orange to green powder or crystal . Its melting point ranges from 138.0 to 142.0 °C .Aplicaciones Científicas De Investigación
Bioisosteric Replacement of Aromatic Groups
3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid: is a part of the bicyclo[1.1.1]pentanes family, which has gained attention for its role in the bioisosteric replacement of aromatic groups . This application is crucial in medicinal chemistry, where the replacement of aromatic rings with bicyclo[1.1.1]pentanes can lead to drugs with better pharmacokinetic properties, such as increased solubility and reduced toxicity.
Drug Discovery Research
The compound serves as a valuable building block in drug discovery research. Its unique structure is utilized to introduce more sp3 carbon character into drug candidates, which is associated with improved solubility and potentially better drug-like properties .
Medicinal Chemistry Building Blocks
In medicinal chemistry, 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid is used as a small ring building block. It’s particularly useful for creating new compounds with increased three-dimensionality, which is a desirable feature for interacting with biological targets .
Synthesis of Tubulin Polymerization Inhibitors
This compound has been implicated in the synthesis of tubulin polymerization inhibitors, which are analogs of tubulysin. These inhibitors are significant in cancer research as they disrupt the mitotic process in cancer cells, leading to cell death .
Development of MCHr1 Antagonists
The compound is also involved in the development of Melanin Concentrating Hormone receptor 1 (MCHr1) antagonists. These antagonists have potential therapeutic applications in treating obesity and anxiety-related disorders .
Enhancement of Physicochemical Properties
The bicyclo[1.1.1]pentane motif, to which our compound belongs, is recognized for its ability to improve the physicochemical properties of prospective drug candidates. This includes increasing lipophilicity and metabolic stability, which are critical factors in drug design .
Homolytic Aromatic Alkylation
It’s used in homolytic aromatic alkylation protocols, which is a method for creating C-C bonds. This is particularly important for constructing complex molecules with high precision, which is essential in synthetic chemistry .
Physicochemical Benefits in Drug Candidates
Lastly, the compound imparts physicochemical benefits on drug candidates, such as improved solubility and stability. This makes it a valuable addition to the arsenal of compounds used in drug development .
Safety and Hazards
Direcciones Futuras
Bicyclo[1.1.1]pentanes, including “3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid”, are now used in drug discovery research, and the demand for these building blocks is growing exponentially . Therefore, future directions may include the development of new synthetic methods and the exploration of their applications in medicinal chemistry.
Propiedades
IUPAC Name |
3-methoxycarbonylbicyclo[1.1.1]pentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4/c1-12-6(11)8-2-7(3-8,4-8)5(9)10/h2-4H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJZHYIMESNWEQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC(C1)(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid | |
CAS RN |
83249-10-9 | |
| Record name | 1-Methyl bicyclo[1.1.1]pentane-1,3-dicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83249-10-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Cyclopropylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B1286354.png)








![benzyl N-[2-(4-hydroxyphenyl)ethyl]carbamate](/img/structure/B1286379.png)


